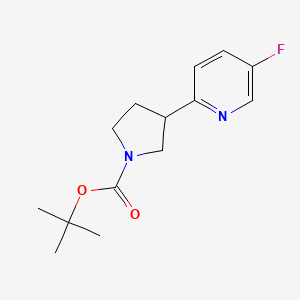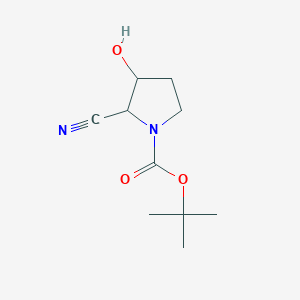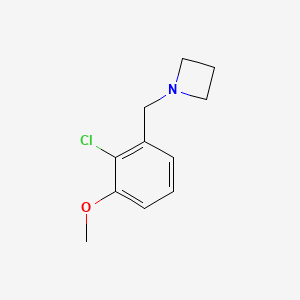
1-(2-Chloro-3-methoxybenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2-chloro-3-methoxybenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and medicinal applications .
Preparation Methods
The synthesis of 1-(2-chloro-3-methoxybenzyl)azetidine can be achieved through several routes:
Cyclization: One common method involves the cyclization of appropriate precursors under specific conditions.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated azetidine derivative with 2-chloro-3-methoxybenzylamine.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(2-Chloro-3-methoxybenzyl)azetidine undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chloro-3-methoxybenzyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chloro-3-methoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-3-methoxybenzyl)azetidine can be compared with other similar compounds, such as:
Beta-lactams: Beta-lactams are four-membered cyclic amides with significant medicinal importance, particularly in antibiotics.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-[(2-chloro-3-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-10-5-2-4-9(11(10)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |
InChI Key |
XZGNZURGFHWLDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


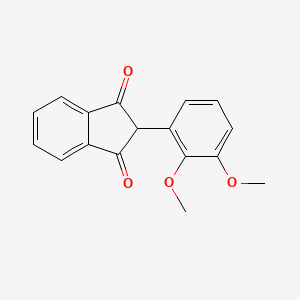
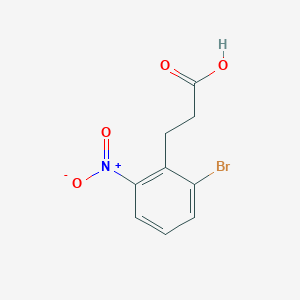
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
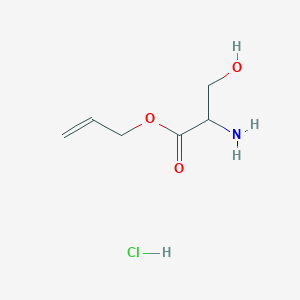
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)

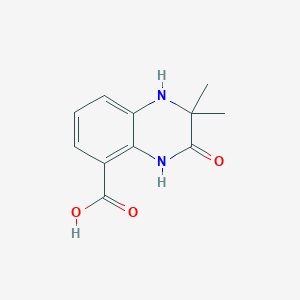
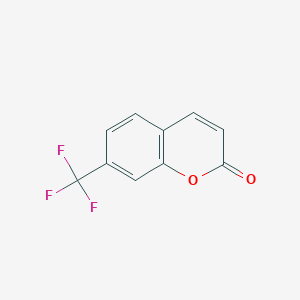
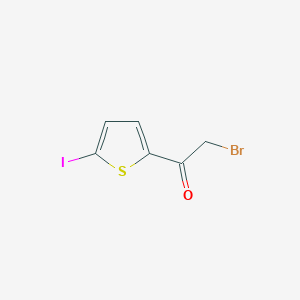

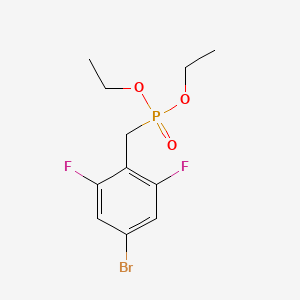
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
